molecular formula C8H5N3O3 B13016234 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde

Cat. No.: B13016234
M. Wt: 191.14 g/mol
InChI Key: KBHZMRYIQQUJPP-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a nitro group at the 5th position and an aldehyde group at the 7th position on the benzoimidazole ring. It is a significant molecule in various chemical and biological research fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde typically involves the nitration of benzimidazole derivatives followed by formylation. One common method includes the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5th position . The resulting nitro compound is then subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 7th position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for nitration and formylation, and employing efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic medium

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: 5-Nitro-1H-benzo[d]imidazole-7-carboxylic acid

    Reduction: 5-Amino-1H-benzo[d]imidazole-7-carbaldehyde

    Substitution: Various substituted benzoimidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and other functional materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde varies depending on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting protein function .

Comparison with Similar Compounds

    5-Nitroimidazole: Lacks the benzo ring and aldehyde group, primarily used as an antimicrobial agent.

    5-Nitrobenzimidazole: Similar structure but lacks the aldehyde group, used in various chemical syntheses.

    7-Formylbenzimidazole: Lacks the nitro group, used in organic synthesis and as an intermediate in drug development.

Uniqueness: 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

6-nitro-1H-benzimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZMRYIQQUJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C=O)N=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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